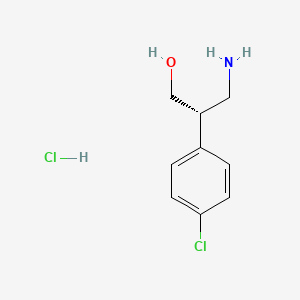

(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride

Descripción general

Descripción

(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chloro-substituted phenyl ring, making it a versatile intermediate in the synthesis of various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 4-chlorobenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) in methanol.

Amination: The resulting alcohol undergoes amination with ammonia or an amine under suitable conditions to introduce the amino group.

Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the desired (S)-enantiomer.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the precursor.

Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer, leaving the desired (S)-enantiomer.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3).

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

Oxidation: 3-Amino-2-(4-chloro-phenyl)-propan-1-one.

Reduction: 3-Amino-2-(4-chloro-phenyl)-propan-1-amine.

Substitution: 3-Amino-2-(4-azido-phenyl)-propan-1-ol.

Aplicaciones Científicas De Investigación

(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various chiral compounds.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-2-(4-chloro-phenyl)-propan-1-ol: The non-chiral version of the compound.

3-Amino-2-(4-bromo-phenyl)-propan-1-ol: A similar compound with a bromo substituent instead of chloro.

3-Amino-2-(4-fluoro-phenyl)-propan-1-ol: A similar compound with a fluoro substituent.

Uniqueness

(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity. The presence of the chloro substituent enhances its reactivity and interaction with molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Actividad Biológica

(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride, also known by its CAS number 1354952-69-4, is a compound of interest in pharmacological research due to its potential biological activities. This article examines its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 185.65 g/mol. The compound features a chiral center, which is significant for its biological activity.

Research indicates that (S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol may exhibit various mechanisms of action:

- Inhibition of Histone Deacetylases (HDACs) : The compound has been studied for its potential as a histone deacetylase inhibitor (HDACI). HDACs play a critical role in regulating gene expression and cellular functions. Inhibition can lead to increased acetylation of histones, resulting in altered transcriptional activity that may affect cancer cell proliferation and survival .

- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, some synthesized analogs showed IC50 values in the low micromolar range against colon cancer cells (HCT116) and cervical cancer cells (HeLa), indicating significant antiproliferative activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol. Modifications to the phenyl ring or the amino group can significantly influence potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Alters binding affinity to target proteins |

| Variation in amine substituents | Changes pharmacokinetic properties |

| Chirality | Impacts interaction with biological targets |

Research has shown that specific modifications can enhance HDAC inhibition while reducing cytotoxicity towards normal cells .

Case Studies and Research Findings

- Anticancer Activity : A study focusing on a series of compounds derived from (S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol highlighted its potential as an anticancer agent. The study reported that certain derivatives exhibited IC50 values as low as 0.69 µM against HeLa cells, outperforming standard chemotherapeutics like doxorubicin .

- Molecular Docking Studies : Molecular docking simulations have suggested that these compounds bind effectively to heat shock proteins such as TRAP1, which are implicated in cancer cell survival and proliferation. This binding affinity could explain their antiproliferative effects observed in vitro .

Propiedades

IUPAC Name |

(2S)-3-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHANBNNYUETTN-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)CO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1442114-72-8 | |

| Record name | Benzeneethanol, β-(aminomethyl)-4-chloro-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1442114-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.